molecular formula C11H13NO5S B8612445 4-(1,1-Dioxo-1lambda6-isothiazolidin-2-yl)-2-methoxybenzoic acid

4-(1,1-Dioxo-1lambda6-isothiazolidin-2-yl)-2-methoxybenzoic acid

Cat. No. B8612445
M. Wt: 271.29 g/mol
InChI Key: HXGKDDHDJNLALM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08816079B2

Procedure details

Using methyl 4-amino-2-methoxybenzoate (1.01 g) and 3-chloropropane-1-sulfonyl chloride (0.9 mL) and by the reaction and treatment in the same manner as in Preparation Example 16, the title compound (839 mg) was obtained.
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=[O:7])=[C:4]([O:12][CH3:13])[CH:3]=1.Cl[CH2:15][CH2:16][CH2:17][S:18](Cl)(=[O:20])=[O:19]>>[O:19]=[S:18]1(=[O:20])[CH2:17][CH2:16][CH2:15][N:1]1[C:2]1[CH:11]=[CH:10][C:5]([C:6]([OH:8])=[O:7])=[C:4]([O:12][CH3:13])[CH:3]=1

Inputs

Step One
Name
Quantity
1.01 g
Type
reactant
Smiles
NC1=CC(=C(C(=O)OC)C=C1)OC
Step Two
Name
Quantity
0.9 mL
Type
reactant
Smiles
ClCCCS(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by the reaction and treatment in the same manner
CUSTOM
Type
CUSTOM
Details
as in Preparation Example 16

Outcomes

Product
Name
Type
product
Smiles
O=S1(N(CCC1)C1=CC(=C(C(=O)O)C=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 839 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.